N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide
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Overview
Description
N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a quinoline moiety, a tetrazole ring, and a thioacetamide linkage, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Derivative: Starting with 6-methoxyquinoline, various functionalization reactions such as nitration, reduction, and acylation are performed to introduce the necessary substituents.
Tetrazole Ring Formation: The tetrazole ring is synthesized via cyclization reactions involving azide and nitrile precursors under acidic or basic conditions.
Thioacetamide Linkage: The final step involves coupling the quinoline derivative with the tetrazole ring through a thioacetamide linkage, often using thiolating agents and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or tetrazole rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated or acylated products.
Scientific Research Applications
N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(6-methoxyquinolin-8-yl)-2-((1H-tetrazol-5-yl)thio)acetamide: Lacks the methyl group on the tetrazole ring.
N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanamide: Has an ethanamide instead of an acetamide linkage.
Uniqueness
N-(6-methoxyquinolin-8-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide is unique due to the presence of both the methoxyquinoline and methyl-tetrazole moieties, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(6-methoxyquinolin-8-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-20-14(17-18-19-20)23-8-12(21)16-11-7-10(22-2)6-9-4-3-5-15-13(9)11/h3-7H,8H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELHLFUUGUIRSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=C3C(=CC(=C2)OC)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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